![molecular formula C10H13BrClNO2S B1447491 Clorhidrato de 3-[(4-bromofenil)sulfonil]pirrolidina CAS No. 1864016-64-7](/img/structure/B1447491.png)
Clorhidrato de 3-[(4-bromofenil)sulfonil]pirrolidina
Descripción general
Descripción
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an organic compound with the chemical formula C10H13BrClNO4S. It is a white crystalline solid that is soluble in water and alcohol. It is used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in the synthesis of organic compounds, and in the production of pharmaceuticals.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
El anillo de pirrolidina, que es parte de la molécula de “Clorhidrato de 3-[(4-bromofenil)sulfonil]pirrolidina”, es ampliamente utilizado por los químicos medicinales para obtener compuestos para el tratamiento de enfermedades humanas . El interés en este andamiaje saturado se ve incrementado por la posibilidad de explorar eficientemente el espacio farmacoforico debido a la hibridación sp3, la contribución a la estereoquímica de la molécula y la mayor cobertura tridimensional (3D) debido a la no planaridad del anillo .
Agentes antimicrobianos
El compuesto muestra un potencial prometedor para el desarrollo de nuevos agentes antimicrobianos para combatir patógenos Gram-positivos . Esto es particularmente relevante para combatir infecciones asociadas a biopelículas causadas por Enterococcus faecium .
Efecto antioxidante
El compuesto ha sido probado para la actividad antioxidante mediante ensayos de DPPH, ABTS y poder reductor férrico . Los resultados de estos ensayos indican que el compuesto tiene un efecto antioxidante significativo .
Pruebas de toxicidad
El compuesto se ha probado para la toxicidad en el cladócero de agua dulce Daphnia magna Straus . Los resultados de esta prueba pueden proporcionar información valiosa sobre el impacto ambiental del compuesto .
Estudios In Silico
Se han realizado estudios in silico sobre el posible efecto antimicrobiano y la toxicidad del compuesto . Estos estudios pueden proporcionar información valiosa sobre las posibles aplicaciones y riesgos del compuesto .
Síntesis de nuevos compuestos
El compuesto se puede utilizar en la síntesis de nuevos compuestos, incluyendo N-acil-α-aminoácidos, 4H-1,3-oxazol-5-onas, 2-acilamino cetonas y 1,3-oxazoles . Estos nuevos compuestos pueden tener una amplia gama de aplicaciones en varios campos de investigación científica .
Análisis Bioquímico
Biochemical Properties
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to specific enzymes, potentially inhibiting or activating their functions . These interactions can influence the biochemical pathways in which these enzymes are involved, thereby affecting the overall metabolic processes within the cell.
Cellular Effects
The effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride on various types of cells and cellular processes are profound. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For example, it may modulate the activity of certain signaling molecules, leading to changes in gene expression patterns and metabolic fluxes within the cell. These changes can have downstream effects on cell growth, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride exerts its effects through specific binding interactions with biomolecules . It may inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins. These molecular interactions are crucial for understanding the compound’s overall mechanism of action.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can change over time. The compound’s stability and degradation are important factors to consider . Over time, it may degrade into different products, which can have varying effects on cellular function. Long-term studies in vitro or in vivo can provide insights into the compound’s stability and its long-term effects on cells.
Dosage Effects in Animal Models
The effects of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride can vary with different dosages in animal models . At lower doses, it may have minimal effects, while higher doses could lead to significant changes in cellular function. It is important to identify the threshold doses that elicit specific responses and to monitor for any toxic or adverse effects at high doses.
Metabolic Pathways
3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is involved in various metabolic pathways . It interacts with enzymes and cofactors that are crucial for these pathways. By influencing these interactions, the compound can alter metabolic fluxes and metabolite levels within the cell. Understanding these pathways is essential for elucidating the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride within cells and tissues are critical for its function . It may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes. Additionally, its localization and accumulation within certain cellular compartments can influence its activity and overall effects.
Subcellular Localization
The subcellular localization of 3-[(4-Bromophenyl)sulfonyl]pyrrolidine hydrochloride is an important aspect of its function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules, thereby influencing its overall effects on cellular processes.
Propiedades
IUPAC Name |
3-(4-bromophenyl)sulfonylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2S.ClH/c11-8-1-3-9(4-2-8)15(13,14)10-5-6-12-7-10;/h1-4,10,12H,5-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRKFLKHFZRKURQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1S(=O)(=O)C2=CC=C(C=C2)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



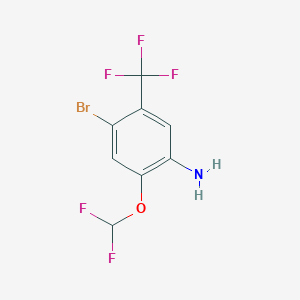

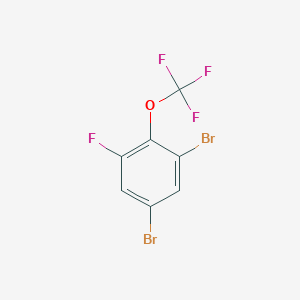
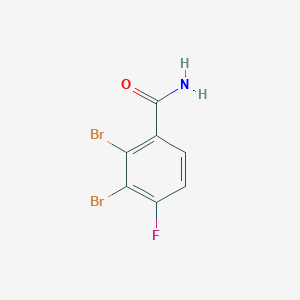
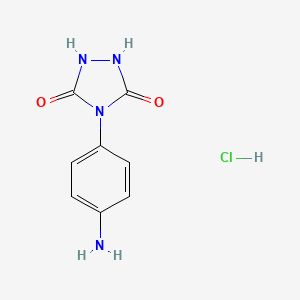

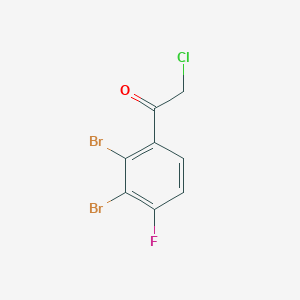

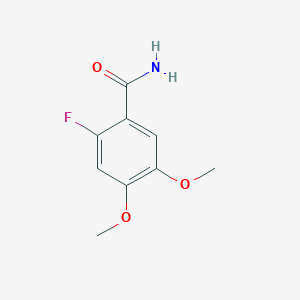
![6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1447422.png)

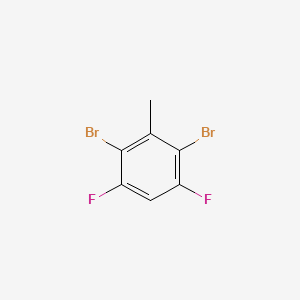
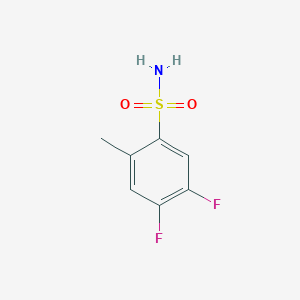
![2-[2-Bromo-5-cyano-4-(difluoromethyl)phenyl]acetic acid](/img/structure/B1447431.png)